

Mechanistic studies of reactions involving (3-(Dimethylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(Dimethylcarbamoyl)phenyl)boronic acid

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A Comparative Guide to the Mechanistic Aspects of Suzuki-Miyaura Reactions Involving (3-(Dimethylcarbamoyl)phenyl)boronic acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides a comparative analysis of reactions involving **(3-(Dimethylcarbamoyl)phenyl)boronic acid**, placing its expected reactivity in the context of other substituted phenylboronic acids and offering insights into practical experimental execution.

While specific mechanistic studies detailing the kinetic profile of **(3-(Dimethylcarbamoyl)phenyl)boronic acid** are not extensively available in the current literature, its performance can be reliably inferred from the well-established principles of the Suzuki-Miyaura reaction and data from analogous compounds. The dimethylcarbamoyl substituent at the meta position is an electron-withdrawing group, which influences the electronic properties of the boronic acid and thus its reactivity in the catalytic cycle.

Performance Comparison of Substituted Phenylboronic Acids

The electronic nature of the substituents on the phenylboronic acid can significantly impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) can have a more complex influence, sometimes leading to slower reactions.[\[1\]](#) This is attributed to the nucleophilicity of the aryl group being transferred to the palladium center.

The following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides, providing a basis for comparison.

Boronic Acid Substituent	Electron-ic Nature	Aryl Halide	Catalyst /Ligand	Base	Solvent	Yield (%)	Reference
H	Neutral	4-Chlorotoluene	Pd(OAc) ₂ / XPhos	K ₃ PO ₄	MeOH/HF	84	[2]
4-OCH ₃	Electron-Donating	4-Bromoanisole	Pd ₂ (dba) ₃ / P(t-Bu) ₃	K ₃ PO ₄	Dioxane	95	[3]
4-CH ₃	Electron-Donating	4-Bromoanisole	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/H ₂ O	98	[4]
4-F	Electron-Withdrawing	4-Bromoanisole	Pd(OAc) ₂ / SPhos	K ₂ CO ₃	Toluene	91	[5]
4-CF ₃	Electron-Withdrawing	4-Bromoanisole	Pd(dppf)Cl ₂	K ₂ CO ₃	Dioxane	88	[5]
4-CN	Electron-Withdrawing	4-Bromoanisole	Pd(dppf)Cl ₂	K ₂ CO ₃	Dioxane	85	[5]
2-NO ₂	Electron-Withdrawing	1-Chloro-2-nitrobenzene	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene	92	[5]
3-NO ₂	Electron-Withdrawing	Bromobenzene	NHC-Pd(II)	KOH	H ₂ O/2-propanol	90	[6]

(Note: Reaction conditions vary across different studies, and this table should be used as a qualitative guide.)

Based on the electron-withdrawing nature of the dimethylcarbamoyl group, **(3-(Dimethylcarbamoyl)phenyl)boronic acid** is expected to exhibit reactivity comparable to other phenylboronic acids with moderately electron-withdrawing substituents. While the reaction rate might be slightly slower than that of electron-rich counterparts, high yields can be achieved with appropriate optimization of the catalyst system, base, and solvent.

Alternative Reagents: MIDA Boronates

A significant challenge with some boronic acids, particularly heteroaryl and vinyl derivatives, is their instability, which can lead to decomposition and lower reaction yields.^[7] N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective alternative.^{[7][8]}

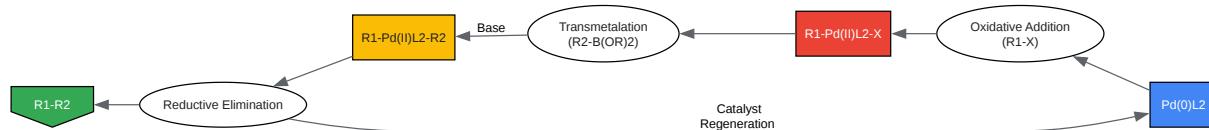
Key Advantages of MIDA Boronates:

- Stability: MIDA boronates are generally benchtop-stable, crystalline solids that are tolerant to air and moisture.^{[7][9]}
- Compatibility: They are compatible with a wide range of reagents and can be purified by silica gel chromatography.^{[10][11]}
- Slow Release: Under appropriate basic conditions, MIDA boronates undergo slow hydrolysis to release the corresponding boronic acid *in situ*, which can be beneficial in reactions where the free boronic acid is unstable.^[7]

Feature	Boronic Acids	MIDA Boronates
Stability	Variable; some are unstable	Generally high; air- and moisture-stable ^{[7][9]}
Purification	Often requires recrystallization	Compatible with silica gel chromatography ^{[10][11]}
Handling	Can be challenging for unstable derivatives	Easy to handle crystalline solids ^[11]
Reactivity	Directly reactive in cross-coupling	Requires <i>in situ</i> deprotection to the boronic acid ^[9]

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

[12]

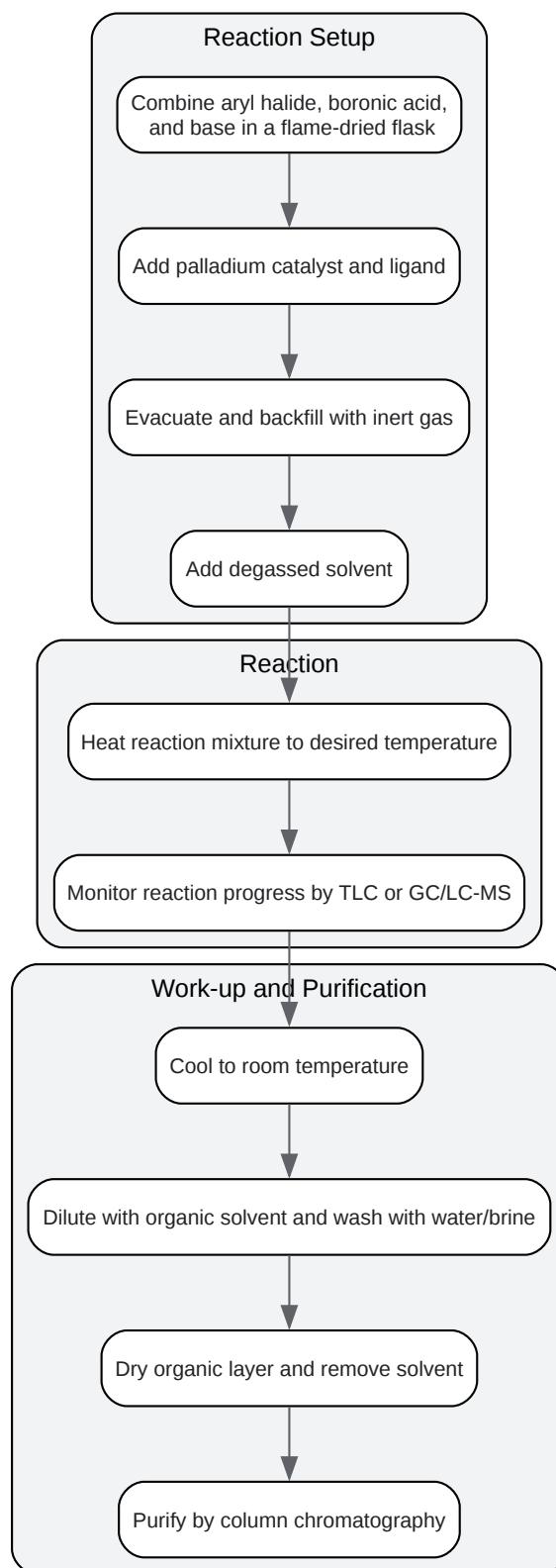
Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for **(3-(Dimethylcarbamoyl)phenyl)boronic acid**.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- **(3-(Dimethylcarbamoyl)phenyl)boronic acid** (1.2 mmol, 1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
- Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

- Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
- Inert gas (Argon or Nitrogen)



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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), **(3-(Dimethylcarbamoyl)phenyl)boronic acid** (1.2 mmol), and the base (2.0 mmol).
- Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Solvent Addition: Add the degassed solvent via syringe.
- Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

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